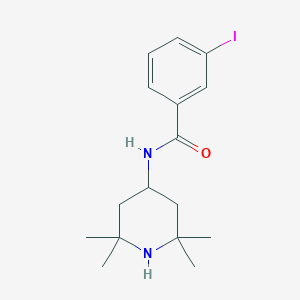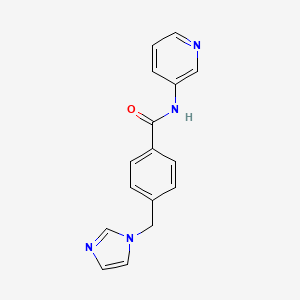
2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine, also known as MTSB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a morpholine derivative that has shown promising results in various studies related to its biochemical and physiological effects. In
科学研究应用
2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine has been studied extensively in various fields of scientific research. One of the most promising applications of 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine is in the field of cancer research. Studies have shown that 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine has also been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis.
作用机制
The mechanism of action of 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine is not fully understood. However, studies have suggested that 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine has been shown to have various biochemical and physiological effects. Studies have shown that 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine has been shown to reduce the production of inflammatory cytokines, which are molecules that play a role in inflammation.
实验室实验的优点和局限性
One of the advantages of using 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine in lab experiments is its specificity. 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine has been shown to selectively target cancer cells and inflammatory cells, while leaving healthy cells unharmed. Additionally, 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine has a relatively low toxicity profile, which makes it a promising candidate for further research.
However, there are also limitations to using 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine has a relatively short half-life, which can limit its effectiveness in certain applications.
未来方向
There are many potential future directions for research on 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine. One area of interest is the development of novel drug delivery systems that can improve the solubility and stability of 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine and its potential applications in cancer therapy and inflammation. Finally, studies are needed to investigate the safety and efficacy of 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine in human clinical trials.
合成方法
The synthesis of 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine involves the reaction between 4-methoxybenzylamine and 3-thiophenesulfonyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane, and the resulting product is purified using column chromatography. The yield of 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine is typically around 50%.
属性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-thiophen-3-ylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-20-14-4-2-13(3-5-14)10-15-11-17(7-8-21-15)23(18,19)16-6-9-22-12-16/h2-6,9,12,15H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEFPNJPMMAWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CN(CCO2)S(=O)(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5964842.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)propanamide](/img/structure/B5964855.png)
![2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B5964858.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5964862.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B5964870.png)
![1-methyl-4-{3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5964872.png)
![N-(tert-butyl)-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5964892.png)


![{3-(3-chlorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5964906.png)
![1-(1-azocanyl)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B5964914.png)

![2-[4-(4-ethoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B5964932.png)